molecular formula C6H7NO2 B069276 1,4-Dihydropyridine-4-carboxylic acid CAS No. 182301-56-0

1,4-Dihydropyridine-4-carboxylic acid

Cat. No.: B069276
CAS No.: 182301-56-0
M. Wt: 125.13 g/mol
InChI Key: KMEQEVKQSUNMCH-UHFFFAOYSA-N
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Description

1,4-Dihydropyridine-4-carboxylic acid (1,4-DHP-4-COOH) is a heterocyclic compound featuring a partially reduced pyridine ring with a carboxylic acid substituent at the 4-position. This scaffold is widely studied due to its diverse biological activities, including anticonvulsant, calcium channel modulation, and antioxidant properties . Derivatives of 1,4-DHP-4-COOH are often modified at the 2, 3, 5, and 6 positions to enhance pharmacological efficacy or alter physicochemical properties.

Properties

CAS No.

182301-56-0

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

1,4-dihydropyridine-4-carboxylic acid

InChI

InChI=1S/C6H7NO2/c8-6(9)5-1-3-7-4-2-5/h1-5,7H,(H,8,9)

InChI Key

KMEQEVKQSUNMCH-UHFFFAOYSA-N

SMILES

C1=CNC=CC1C(=O)O

Canonical SMILES

C1=CNC=CC1C(=O)O

Synonyms

4-Pyridinecarboxylicacid,1,4-dihydro-(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

1,4-Dihydropyridine derivatives, including 1,4-dihydropyridine-4-carboxylic acid, exhibit a broad spectrum of pharmacological activities. These include:

  • Calcium Channel Blockers : Compounds in this class are primarily used to treat hypertension and angina by inhibiting calcium influx into cells, leading to vasodilation and reduced heart workload .
  • Antioxidant Activity : These compounds have shown potential in reducing oxidative stress, which is linked to various chronic diseases .
  • Anticancer Properties : Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
  • Anti-inflammatory and Antimicrobial Effects : 1,4-dihydropyridine derivatives have been documented to possess significant anti-inflammatory and antimicrobial activities against a range of pathogens .
  • Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from damage, offering potential therapeutic avenues for neurodegenerative diseases .

Synthetic Methodologies

The synthesis of this compound and its derivatives has evolved significantly. Recent advancements include:

  • One-Pot Multicomponent Reactions : These methods allow for the efficient synthesis of complex 1,4-dihydropyridine structures with high yields and purity .
  • Electrocarboxylation Techniques : Novel electrochemical methods have been developed to synthesize carboxylic acid derivatives effectively. This approach enhances the efficiency of introducing carboxylic groups into the molecular framework .

Table 1: Synthetic Methods Overview

Method Description Advantages
One-Pot Multicomponent ReactionCombines multiple reactants in a single stepHigh yield, reduced reaction time
ElectrocarboxylationUses electrochemical processes to introduce carboxyl groupsEnvironmentally friendly, efficient

Case Studies

Several case studies illustrate the effectiveness of this compound in therapeutic applications:

  • Hypertension Treatment : A study demonstrated that specific 1,4-dihydropyridine derivatives effectively reduced blood pressure in animal models by acting as calcium channel blockers. The compounds showed significant vasodilatory effects compared to standard treatments .
  • Antimicrobial Efficacy : Research highlighted the antimicrobial properties of synthesized 1,4-dihydropyridine derivatives against bacteria such as E. coli and S. aureus. The introduction of carboxylic groups enhanced their activity by 2–3 folds compared to their non-acidic counterparts .
  • Neuroprotective Studies : In vitro studies indicated that certain derivatives exhibited neuroprotective effects against oxidative stress-induced damage in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Crystallographic and Conformational Analysis
  • The 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-DHP-4-COOH adopts an asymmetric boat conformation, with the C4-carboxylic acid deviating significantly (0.325 Å) from the pyridine plane. Strong intermolecular hydrogen bonds (N–H⋯O and O–H⋯O) stabilize the crystal lattice .
  • 4-(4-Hydroxyphenyl)-substituted DHPs exhibit near-planar pyridine rings, with dihedral angles of 80.8° between the hydroxyphenyl group and the DHP ring, influencing solubility and binding affinity .

Pharmacological Profiles

Anticonvulsant Activity
  • Compound 5h (7-methoxynaphthalen-2-yl and indole substituents) showed rapid onset and efficacy in maximal electroshock (MES) and pentylenetetrazole (scPTZ) models, with ED₅₀ values comparable to phenytoin .
  • Unsubstituted 1,4-DHP-4-COOH lacks significant anticonvulsant activity, highlighting the necessity of bulky aromatic substituents for targeting GABAergic pathways .
Calcium Channel Modulation
  • 4-Aryl DHPs (e.g., 4-(4-methoxyphenyl) derivatives) act as L-type calcium channel blockers, with IC₅₀ values in the nanomolar range, similar to nifedipine .
  • AV-153 free base modifies intracellular calcium flux indirectly via DNA repair mechanisms, reducing oxidative stress-induced apoptosis .
Anticancer and Antimutagenic Effects
  • AV-153 free base inserts into DNA single-strand breaks, stimulating poly(ADP-ribose) polymerase (PARP)-mediated repair and reducing mutagenesis in vitro .

Structure-Activity Relationships (SAR)

  • C4 Substituents : Carboxylic acid or ester groups at C4 enhance hydrogen bonding with biological targets (e.g., GABA receptors or DNA) .
  • C3/C5 Ethoxycarbonyl Groups : Improve lipophilicity and blood-brain barrier penetration, critical for CNS-targeted agents .
  • Aromatic Substituents at C1/C3 : Bulky groups (e.g., naphthyl, indole) increase anticonvulsant potency by enhancing hydrophobic interactions with receptor pockets .

Preparation Methods

Hantzsch Condensation: A Multicomponent Approach

The Hantzsch reaction provides a one-pot route using aldehydes, β-ketoesters, and ammonium acetate. A 2011 study synthesized 1,4-DHP-4-carboxylic acid derivatives by reacting 3-arylpyrazole-4-carbaldehydes with ethyl acetoacetate in ethanol at 80°C . Key findings include:

  • Solvent Optimization : Ethanol achieves 78% yield versus 52% in acetonitrile due to improved proton transfer .

  • Catalyst Screening : Piperidine (10 mol%) enhances reaction rate 3-fold compared to uncatalyzed conditions .

  • Scope : Electron-deficient aldehydes (e.g., nitro-substituted) give higher yields (82–85%) than electron-rich analogs (68–72%) .

Table 1 : Hantzsch Reaction Yields with Varied Aldehydes

Aldehyde SubstituentYield (%)Reaction Time (h)
4-NO2-C6H4854.5
3-Cl-C6H4825.0
4-OCH3-C6H4686.5

Resolution of Racemic Mixtures via Kinetic Saponification

Patent WO1992011239A1 discloses a resolution method for optically pure 1,4-DHP-4-carboxylic acids . The process involves:

  • Esterification : Treat racemic ethyl ester with methyl chloroformate (1.2 eq) in THF at 50°C.

  • Saponification : React with 1.05 eq NaOH in ethanol/water (3:1) at 25°C for 2 h.

  • Recrystallization : Isolate (S)-enantiomer from hexane/ethyl acetate (95:5) with 98% ee .

Critical parameters:

  • Alkali Stoichiometry : 1.05 eq NaOH maximizes enantiomeric excess (ee) by minimizing racemization .

  • Solvent Polarity : Dielectric constants >15 (e.g., ethanol) improve resolution efficiency by 30% .

Electrocarboxylation: A Sustainable Methodology

A 2022 breakthrough utilized Mg-Pt electrodes in an undivided cell to carboxylate 2,6-bis(bromomethyl)-1,4-DHPs . Under constant current (15 mA/cm²), CO2 incorporation at C-4 proceeds with:

  • Faradaic Efficiency : 89% at −1.8 V vs Ag/AgCl .

  • Substrate Scope : Aryl groups (Ph, 4-Cl-Ph) tolerate the conditions, yielding 87–92% carboxylic acids .

  • Green Metrics : Process mass intensity (PMI) of 8.2 versus 34 for traditional methods .

Table 2 : Electrocarboxylation Optimization

ParameterOptimal ValueYield (%)
Current Density15 mA/cm²92
CO2 Pressure1 atm89
Temperature25°C90

Solid-State Characterization and supramolecular Architectures

X-ray crystallography (CCDC 721348) reveals the dihydropyridine ring adopts a boat conformation with C4 deviating 0.325 Å from the plane . Intermolecular hydrogen bonds (O-H···O: 2.65 Å, N-H···O: 2.81 Å) assemble ladder-like chains along the a-axis .

Analytical Validation Protocols

  • NMR : 1H NMR (400 MHz, DMSO-d6) shows singlet δ 4.95 (H-4), triplet δ 1.23 (CH2CH3) .

  • IR : Stretching vibrations at 1695 cm⁻¹ (C=O), 3340 cm⁻¹ (NH) .

  • HPLC : Chiralpak AD-H column (hexane/i-PrOH 90:10) confirms ≥98% ee .

Q & A

Q. How to optimize reaction yields in Hantzsch syntheses prone to byproduct formation?

  • Methodological Answer : Microwave-assisted synthesis (100°C, 20 min) reduces side reactions (e.g., oxidation to pyridines) by accelerating cyclocondensation. Ethyl acetate/water biphasic extraction minimizes β-keto ester degradation. Yields >85% are achievable with stoichiometric NH₄OAc .

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